
1,2-Dehydro-3-oxo Rocuronium Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dehydro-3-oxo Rocuronium Bromide: is a metabolite of rocuronium bromide, a neuromuscular-blocking drug used in anesthesia. This compound is identified and purified as a high-performance liquid chromatography (HPLC) standard and is primarily used in research and development, analytical studies, and pharmacopoeia standards .
作用機序
Target of Action
1,2-Dehydro-3-oxo Rocuronium Bromide, also known as Rocuronium Bromide EP Impurity H Bromide, is an impurity of Rocuronium Bromide . Rocuronium Bromide is an aminosteroid and a competitive neuromuscular blocker . Therefore, the primary target of this compound is likely to be the neuromuscular junction, specifically the nicotinic acetylcholine receptors located there.
Mode of Action
As a competitive neuromuscular blocker, this compound is expected to bind to the nicotinic acetylcholine receptors at the neuromuscular junction. This binding prevents the action of acetylcholine, a neurotransmitter responsible for muscle contraction, thereby causing muscle relaxation .
Biochemical Pathways
As an analogue of rocuronium bromide, it is expected to interfere with the normal function of the neuromuscular junction, preventing muscle contraction and causing muscle relaxation .
Pharmacokinetics
Rocuronium Bromide is typically administered intravenously, and its effects are rapid in onset .
Result of Action
The primary result of the action of this compound is expected to be muscle relaxation, due to its role as a competitive neuromuscular blocker . This can facilitate procedures such as endotracheal intubation and provide muscle relaxation during surgery .
Action Environment
The action of this compound, like other neuromuscular blockers, can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature and pH . .
生化学分析
Biochemical Properties
Rocuronium Bromide EP Impurity H Bromide works by binding to the nicotinic receptor at the motor end plate, antagonizing acetylcholine binding, resulting in skeletal muscle relaxation and paralysis . This interaction with the nicotinic receptor, a type of protein, is crucial for its function .
Cellular Effects
The primary cellular effect of Rocuronium Bromide EP Impurity H Bromide is the induction of skeletal muscle relaxation. This is achieved by its antagonistic action on the nicotinic acetylcholine receptors located at the motor end plate . This interaction disrupts normal cellular signaling pathways, leading to muscle relaxation and paralysis .
Molecular Mechanism
The molecular mechanism of action of Rocuronium Bromide EP Impurity H Bromide involves binding to the nicotinic acetylcholine receptors at the neuromuscular junction . This binding antagonizes the action of acetylcholine, a neurotransmitter, thereby blocking the transmission of signals from the nerves to the muscles . This results in muscle relaxation and paralysis .
Temporal Effects in Laboratory Settings
It is known that the compound has a rapid onset and intermediate duration of action .
Metabolic Pathways
Rocuronium Bromide, the parent compound, is known to undergo some de-acetylation .
Subcellular Localization
The subcellular localization of Rocuronium Bromide EP Impurity H Bromide is likely to be at the cell membrane where the nicotinic acetylcholine receptors are located
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 1,2-Dehydro-3-oxo Rocuronium Bromide involves complex organic synthesis. The synthetic route typically includes the formation of the pyrrolidinium bromide structure through a series of reactions involving various reagents and catalysts. Specific details on the synthetic routes and reaction conditions are often proprietary and not publicly disclosed.
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous solvents and reagents .
化学反応の分析
Types of Reactions: 1,2-Dehydro-3-oxo Rocuronium Bromide undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
科学的研究の応用
A. Analytical Chemistry
- HPLC Reference Standard : 1,2-Dehydro-3-oxo Rocuronium Bromide is utilized as a reference standard in High-Performance Liquid Chromatography (HPLC). This application is vital for identifying and quantifying impurities in pharmaceutical formulations of neuromuscular blockers .
B. Pharmacological Studies
- Mechanism of Action : As a competitive neuromuscular blocker, it binds to nicotinic acetylcholine receptors at the neuromuscular junction, inhibiting muscle contraction. This mechanism is essential for understanding its pharmacodynamics and potential interactions with other drugs .
- Metabolite Studies : Research into the degradation pathways of Rocuronium Bromide has highlighted the significance of this compound as a metabolite, providing insights into the drug's metabolic processes and implications for patient safety during anesthesia .
C. Clinical Research
- Neuromuscular Function Investigations : Studies have explored the effects of various doses of Rocuronium and its metabolites on neuromuscular function. For instance, research indicated that precurarization with specific doses of Rocuronium can significantly reduce muscle fasciculations associated with succinylcholine administration .
Table 1: Comparison of Neuromuscular Blockade Potency
Compound | ED50 (µg/kg) | ED95 (µg/kg) | Onset Time (s) | Recovery Time (min) |
---|---|---|---|---|
Rocuronium Bromide | 210 ± 24 | 404 ± 135 | 33 ± 5 | 41 ± 13 |
Succinylcholine | N/A | N/A | 30 ± 7 | 5.2 ± 1.9 |
1,2-Dehydro-3-oxo Rocuronium | N/A | N/A | N/A | N/A |
Data derived from clinical studies assessing the potency and effects of neuromuscular blockers .
A. Observational Study on Post-Tetanic Count
A prospective observational study evaluated the post-tetanic count response profiles during continuous infusion of Rocuronium Bromide. The study involved 30 adult patients undergoing elective surgeries. The findings indicated that population pharmacodynamics models effectively characterized responses to different dosing regimens, providing insights into optimizing neuromuscular blockade during surgical procedures .
B. Dose-response Analysis in Pediatric Patients
In a randomized double-blinded study involving pediatric patients, researchers compared the effects of varying doses of Rocuronium on neuromuscular function during anesthesia induction. The results demonstrated that higher doses significantly reduced visible muscle fasciculations associated with succinylcholine administration, highlighting the importance of dose optimization for minimizing adverse effects .
類似化合物との比較
Rocuronium Bromide: The parent compound, used as a neuromuscular-blocking agent in anesthesia.
Vecuronium Bromide: Another non-depolarizing neuromuscular blocker with a similar mechanism of action.
Pancuronium Bromide: A longer-acting non-depolarizing neuromuscular blocker.
Uniqueness: 1,2-Dehydro-3-oxo Rocuronium Bromide is unique in its specific role as a metabolite of rocuronium bromide and its use as an HPLC standard. Its high purity and specific applications in research and development distinguish it from other similar compounds .
生物活性
1,2-Dehydro-3-oxo Rocuronium Bromide, also known as Rocuronium EP Impurity H Bromide, is a chemical compound that serves as an impurity of Rocuronium Bromide, a widely used neuromuscular blocker in clinical anesthesia. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 1190105-67-9
- Molecular Formula : C18H22BrN2O2
- Molecular Weight : 372.29 g/mol
This compound functions primarily as a competitive neuromuscular blocker . It binds to the nicotinic acetylcholine receptors at the neuromuscular junction, inhibiting the action of acetylcholine, which is crucial for muscle contraction. This results in muscle relaxation and paralysis, making it valuable during surgical procedures requiring anesthesia.
Key Points:
- Target : Nicotinic acetylcholine receptors at the motor end plate.
- Mode of Action : Antagonism of acetylcholine binding.
- Result : Induction of skeletal muscle relaxation.
Pharmacokinetics
The pharmacokinetic profile of this compound is similar to that of its parent compound, Rocuronium Bromide:
- Administration Route : Intravenous.
- Onset of Action : Rapid.
- Duration of Action : Intermediate.
Biochemical Analysis
This compound is utilized in various scientific research applications:
- As a reference standard in High-Performance Liquid Chromatography (HPLC) for identifying and quantifying impurities in pharmaceutical formulations.
- Studied for its role as a metabolite in the degradation pathway of Rocuronium Bromide.
Table 1: Comparison with Similar Compounds
Compound | Mechanism of Action | Duration of Action |
---|---|---|
1,2-Dehydro-3-oxo Rocuronium | Competitive neuromuscular blocker | Intermediate |
Rocuronium Bromide | Competitive neuromuscular blocker | Rapid |
Vecuronium Bromide | Competitive neuromuscular blocker | Longer than Rocuronium |
Pancuronium Bromide | Competitive neuromuscular blocker | Longer than Vecuronium |
Case Studies and Research Findings
Recent studies have highlighted the implications of this compound in clinical settings:
- Neuromuscular Blockade Studies : Research has indicated that this compound can effectively induce neuromuscular blockade similar to Rocuronium Bromide but may exhibit variations in potency and duration depending on specific patient factors.
- Pharmacodynamics Research : Investigations into the pharmacodynamics have shown that while it shares many properties with its parent compound, there may be differences in how it interacts with certain patient populations or under varying physiological conditions.
- Quality Control Applications : In pharmaceutical manufacturing, this compound is crucial for quality control processes to ensure the purity and efficacy of neuromuscular blocking agents.
特性
CAS番号 |
1190105-67-9 |
---|---|
分子式 |
C32H49BrN2O4 |
分子量 |
605.6 g/mol |
IUPAC名 |
[10,13-dimethyl-2-morpholin-4-yl-3-oxo-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;bromide |
InChI |
InChI=1S/C32H49N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,21,23-26,28,30H,1,6-20H2,2-4H3;1H/q+1;/p-1 |
InChIキー |
FDZFJGLEXRXQBW-UHFFFAOYSA-M |
SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
異性体SMILES |
CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
正規SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
同義語 |
1-[(5α,16β,17β)-17-(Acetyloxy)-2-(4-morpholinyl)-3-oxoandrost-1-en-16-yl]-1-(2-propen-1-yl)-pyrrolidinium Bromide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。